molecular formula C25H17F2N3S B2876129 4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442878-52-6

4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2876129
CAS RN: 442878-52-6
M. Wt: 429.49
InChI Key: YMIHCNKXXBDBNI-UHFFFAOYSA-N
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Description

The compound “4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrrolopyrimidine core, which is a type of heterocyclic aromatic organic compound. Attached to this core are three phenyl groups (one of which is a fluorobenzyl group), and a thioether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolopyrimidine core, followed by the addition of the phenyl groups through various coupling reactions. The fluorobenzyl group could potentially be added using a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings. The pyrrolopyrimidine core would contribute to the planarity of the molecule, while the phenyl groups could potentially rotate around their single bonds, giving the molecule some degree of conformational flexibility .


Chemical Reactions Analysis

As an aromatic compound, “4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” would be expected to undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing fluorine atoms on the benzyl groups could potentially make these positions more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a large, mostly nonpolar molecule, it would likely have low solubility in water but high solubility in organic solvents .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models .

properties

IUPAC Name

7-(4-fluorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3S/c26-19-8-6-17(7-9-19)15-31-25-23-22(18-4-2-1-3-5-18)14-30(24(23)28-16-29-25)21-12-10-20(27)11-13-21/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIHCNKXXBDBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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